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Compound of Interest

Compound Name: 3-Bromo-5-hydroxybenzonitrile

CAS No.: 60186-24-5; 770718-92-8

Cat. No.: B2509978

Get Quote

Application Note: Strategic Utilization of 3-Bromo-5-hydroxybenzonitrile in Pharmaceutical

Synthesis

Executive Summary
3-Bromo-5-hydroxybenzonitrile (CAS: 770718-92-8) represents a "privileged scaffold" in

modern medicinal chemistry. Its value lies in its orthogonal trifunctionality: a phenolic hydroxyl

group (-OH), an aryl bromide (-Br), and a nitrile (-CN). These three distinct reactive handles

allow for sequential, chemoselective functionalization, making it an ideal core for Fragment-

Based Drug Discovery (FBDD) and the synthesis of complex biaryl ethers found in kinase

inhibitors, nuclear receptor modulators (e.g., THR-β agonists), and anti-infectives.

This guide details the strategic deployment of this intermediate, providing validated protocols

for chemoselective transformations and highlighting its role in recent drug development

campaigns.
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Property Specification

Chemical Name 3-Bromo-5-hydroxybenzonitrile

CAS Number 770718-92-8

Molecular Formula C₇H₄BrNO

Molecular Weight 198.02 g/mol

Appearance Off-white to pale yellow solid

Key Reactivity
SNAr / Alkylation (-OH), Pd-Catalyzed Coupling

(-Br), Pinner/Reduction (-CN)

Strategic Advantage: Unlike simple di-substituted benzenes, this scaffold allows for the rapid

construction of Aryl-Linker-Aryl architectures. The electron-withdrawing nitrile and bromine

substituents increase the acidity of the phenol (pKa ~7-8), facilitating mild O-alkylation, while

the bromine remains available for late-stage cross-coupling.

Strategic Reactivity Map
The following workflow illustrates the divergent synthesis pathways available from this core

scaffold.

3-Bromo-5-hydroxybenzonitrile
(Core Scaffold)

Biaryl Ethers / Alkyl Ethers
(via Mitsunobu or SN2)

Path A: -OH Functionalization
(K2CO3, R-X or DIAD, R-OH)

Biaryl Scaffolds
(via Suzuki/Buchwald)

Path B: -Br Cross-Coupling
(Pd(dppf)Cl2, Ar-B(OH)2)

Benzyl Amines
(via Reduction)

Path C1: -CN Reduction
(H2, Raney Ni)

Tetrazoles/Amidines
(via Cyclization)

Path C2: -CN Cyclization
(NaN3, NH4Cl)
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Figure 1: Divergent synthesis pathways. The scaffold allows for independent modulation of

three vectors.

Detailed Experimental Protocols
Protocol A: Chemoselective O-Alkylation (Ether
Synthesis)
Target Application: Synthesis of ether-linked pharmacophores (e.g., SARM1 modulators, THR-β

agonist analogs).

Rationale: The electron-deficient ring makes the phenoxide ion less nucleophilic but highly

acidic. Weak bases are sufficient, avoiding side reactions at the nitrile or bromine.

Materials:

3-Bromo-5-hydroxybenzonitrile (1.0 equiv)[1]

Alkyl Halide / Benzyl Halide (1.1 equiv)

Potassium Carbonate (K₂CO₃) (2.0 equiv)[2]

Solvent: DMF or Acetonitrile (ACN)

Procedure:

Dissolution: Charge a reaction vessel with 3-Bromo-5-hydroxybenzonitrile (1.0 equiv) and

anhydrous DMF (5 mL/mmol).

Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. Stir at room temperature for 15

minutes. The solution may turn yellow due to phenoxide formation.

Addition: Dropwise add the Alkyl Halide (1.1 equiv).

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

Checkpoint: The starting material phenol peak should disappear.
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Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with

brine (to remove DMF), dry over Na₂SO₄, and concentrate.[3]

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Self-Validating Check:

1H NMR: Look for the disappearance of the broad singlet (-OH, ~10.5 ppm) and appearance

of the alkyl protons (e.g., -O-CH2- at ~5.1 ppm).

Protocol B: Suzuki-Miyaura Cross-Coupling
Target Application: Installation of biaryl systems for kinase inhibitors or anti-TB agents (MbtI

inhibitors).

Rationale: The bromine atom is activated for oxidative addition. However, the free phenol (if not

protected) can poison Pd catalysts or consume boronic acids. If the phenol is free, use 3+

equivalents of base to keep it fully deprotonated. Ideally, perform this after Protocol A (O-

protection).

Materials:

3-Bromo-5-alkoxybenzonitrile (Product of Protocol A) (1.0 equiv)

Aryl Boronic Acid / Pinacol Ester (1.2 equiv)[1]

Catalyst: Pd(dppf)Cl₂[2][3]·DCM (0.05 equiv)

Base: K₂CO₃ (2 M aqueous solution, 3.0 equiv)

Solvent: 1,4-Dioxane

Procedure:

Degassing: In a microwave vial or round-bottom flask, combine the aryl bromide substrate

and aryl boronic acid in 1,4-Dioxane. Sparge with Nitrogen/Argon for 10 minutes.

Catalyst Addition: Add Pd(dppf)Cl₂·DCM and the aqueous K₂CO₃ solution.
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Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2–4 hours.

Note: Pd(dppf)Cl₂ is chosen for its resistance to basic conditions and high efficiency with

electron-deficient aryl bromides.

Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with

water/brine.[3]

Purification: Flash chromatography.

Troubleshooting:

Low Yield? If the nitrile hydrolyzes to amide, switch to anhydrous conditions: Cs₂CO₃ in

Toluene/DMF at 100°C.

Protocol C: Nitrile Functionalization (Tetrazole
Formation)
Target Application: Bioisostere synthesis for carboxylic acids (e.g., Angiotensin II receptor

antagonists).

Materials:

Benzonitrile derivative (1.0 equiv)[1]

Sodium Azide (NaN₃) (1.5 equiv)

Ammonium Chloride (NH₄Cl) (1.5 equiv) or Triethylamine Hydrochloride

Solvent: DMF[3]

Procedure:

Setup: Combine all reagents in a pressure vessel or round-bottom flask.

Reaction: Heat to 100–110°C for 12–24 hours.
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Safety Alert: NaN₃ can form explosive hydrazoic acid if acidified. Maintain basic/neutral pH

during reaction and quench carefully.

Workup: Cool to RT. Acidify carefully with 1N HCl to pH 3–4 to precipitate the tetrazole or

extract into EtOAc.

Case Studies in Drug Development
Case Study 1: SARM1 Modulators (Neuroprotection)
In the development of SARM1 inhibitors for peripheral neuropathy, the 3-bromo-5-
hydroxybenzonitrile scaffold is used to link a pyridine moiety (via Suzuki coupling) and a

lipophilic tail (via O-alkylation).

Workflow: (1) Suzuki coupling with 4-methyl-3-pyridylboronic acid → (2) O-alkylation with

benzyl halides.

Outcome: High-affinity binders that prevent axon degeneration [1].

Case Study 2: Anti-TB Agents (MbtI Inhibitors)
Researchers targeting Mycobacterium tuberculosis salicylate synthase (MbtI) utilized this

scaffold.

Workflow: (1) Suzuki coupling with furan-2-boronic acids → (2) Hydrolysis of the nitrile to a

carboxylic acid (mimicking salicylate).

Significance: The 3,5-substitution pattern perfectly mimics the salicylate core required for

enzyme active site binding [2].

Safety & Handling
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1]

Nitrile Hazard: Metabolization or acidic hydrolysis can release cyanide. Work in a well-

ventilated fume hood.

Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent phenolic oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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